Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
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Overview
Description
Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound featuring a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an amine and a diketone.
Chlorophenyl Substitution: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
Indole Derivatives: Share a similar aromatic ring system and are known for their diverse biological activities.
Uniqueness
Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3,5-dibenzyl-1-(4-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-8-4-2-5-9-18)23-22(24(30-28)20-12-14-21(29)15-13-20)25(32)31(26(23)33)17-19-10-6-3-7-11-19/h2-15,22-24,30H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYZIYVNRNZOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC=C(C=C3)Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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